molecular formula C9H5ClF3NO2 B12997484 5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one

5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12997484
M. Wt: 251.59 g/mol
InChI Key: VQDOIMGMCYGNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzo[d]oxazole core substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminophenol with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylbenzo[d]oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one:

    5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one: Lacks the trifluoromethyl group, impacting its lipophilicity and biological activity.

Uniqueness

5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or electronic systems.

Properties

Molecular Formula

C9H5ClF3NO2

Molecular Weight

251.59 g/mol

IUPAC Name

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H5ClF3NO2/c1-14-6-3-4(10)2-5(9(11,12)13)7(6)16-8(14)15/h2-3H,1H3

InChI Key

VQDOIMGMCYGNCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2OC1=O)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.